1-(1-ethylpiperidin-4-yl)-4-methylpiperazine
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Overview
Description
1-(1-ethylpiperidin-4-yl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl group at the 1-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethylpiperidin-4-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the alkylation of piperazine with 1-ethyl-4-chloropiperidine under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethylpiperidin-4-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized piperazine derivatives with various substituents.
Scientific Research Applications
1-(1-ethylpiperidin-4-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethylpiperidin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptor sites, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-methylpiperidin-4-yl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
1-(1-ethylpiperidin-4-yl)piperazine: Similar structure but without the methyl group on the piperazine ring.
Uniqueness
1-(1-ethylpiperidin-4-yl)-4-methylpiperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of both ethyl and methyl groups on the piperazine ring can result in distinct biological activities compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-3-14-6-4-12(5-7-14)15-10-8-13(2)9-11-15/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOUNFNLVSMMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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